molecular formula C6H10O3 B6329806 (1R,3S)-3-Hydroxycyclopentane-1-carboxylic acid CAS No. 1443511-35-0

(1R,3S)-3-Hydroxycyclopentane-1-carboxylic acid

Cat. No.: B6329806
CAS No.: 1443511-35-0
M. Wt: 130.14 g/mol
InChI Key: XWWQLKYMTLWXKN-UHNVWZDZSA-N
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Description

(1R,3S)-3-Hydroxycyclopentane-1-carboxylic acid is a chiral compound with significant importance in organic chemistry. It is characterized by a cyclopentane ring substituted with a hydroxyl group and a carboxylic acid group. The compound’s chirality arises from the specific spatial arrangement of these substituents, making it an interesting subject for stereochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-3-Hydroxycyclopentane-1-carboxylic acid can be achieved through various methods. One common approach involves the asymmetric cycloaddition reaction using a chiral source in an N-acylhydroxylamine compound as a chiral inducer . This method builds two chiral centers in the target product and is known for its high stereoselectivity and optical purity.

Industrial Production Methods

For industrial production, the preparation method features a reasonable route, simple operation, and mild reaction conditions, making it suitable for large-scale production. The raw materials are widely available and cost-effective, which helps in reducing production costs .

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-3-Hydroxycyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like HCl, HBr, and HI for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions typically involve mild temperatures and standard laboratory setups .

Major Products

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation of the hydroxyl group can yield cyclopentanone, while reduction of the carboxylic acid group can produce cyclopentanol .

Scientific Research Applications

(1R,3S)-3-Hydroxycyclopentane-1-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism by which (1R,3S)-3-Hydroxycyclopentane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,3S)-3-Hydroxycyclopentane-1-carboxylic acid is unique due to its specific chiral configuration and the presence of both hydroxyl and carboxylic acid groups. This combination of functional groups and chirality makes it particularly valuable in stereochemical studies and applications in various fields .

Properties

IUPAC Name

(1R,3S)-3-hydroxycyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c7-5-2-1-4(3-5)6(8)9/h4-5,7H,1-3H2,(H,8,9)/t4-,5+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWQLKYMTLWXKN-UHNVWZDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@@H]1C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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